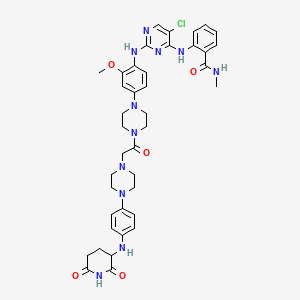![molecular formula C9H14N3O9P B12388801 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid is a complex organic compound with significant biochemical relevance. It is known for its role in various metabolic pathways, particularly in the biosynthesis of purine nucleotides. This compound is a derivative of imidazole and ribose, featuring a phosphonooxymethyl group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the phosphorylation of ribose derivatives followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. This method is advantageous due to its specificity and efficiency, reducing the need for harsh chemical reagents and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The phosphonooxymethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Biologically, it plays a crucial role in the purine biosynthesis pathway, which is essential for the production of nucleotides. It is also studied for its potential regulatory effects on enzymatic activities.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of metabolic disorders and as potential anticancer agents.
Industry: Industrially, it is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
作用機序
The compound exerts its effects primarily through its involvement in the purine biosynthesis pathway. It acts as a substrate for various enzymes, facilitating the formation of nucleotides. The molecular targets include enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of the compound into other intermediates in the pathway. This process is crucial for maintaining the balance of nucleotide pools within the cell.
類似化合物との比較
- 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate
- 5-amino-4-carboxyimidazole ribonucleotide
- N-succinyl-5-aminoimidazole-4-carboxamide ribose 5’-phosphate
Uniqueness: The uniqueness of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid lies in its specific stereochemistry and the presence of the phosphonooxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical roles and reactivity.
特性
分子式 |
C9H14N3O9P |
|---|---|
分子量 |
339.20 g/mol |
IUPAC名 |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5?,6+,8-/m1/s1 |
InChIキー |
XFVULMDJZXYMSG-JCBVGMOXSA-N |
異性体SMILES |
C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O |
正規SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


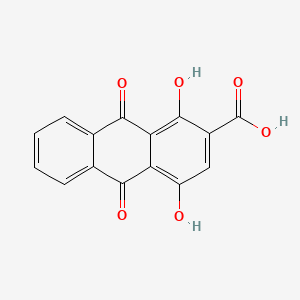
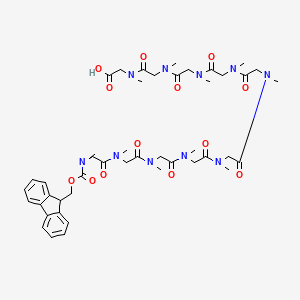
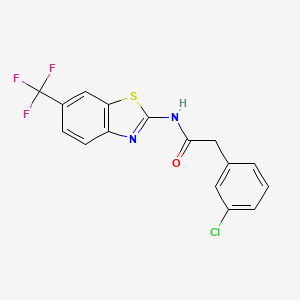

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
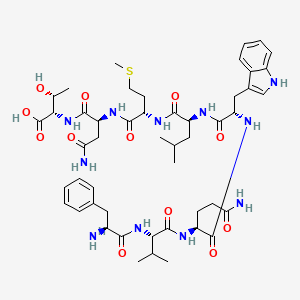
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
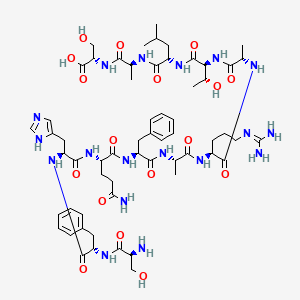

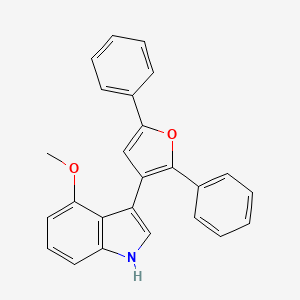
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
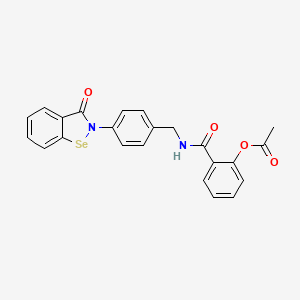
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
